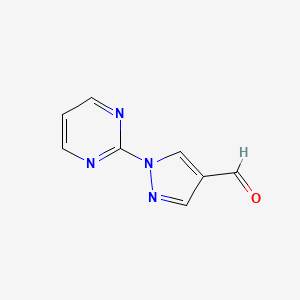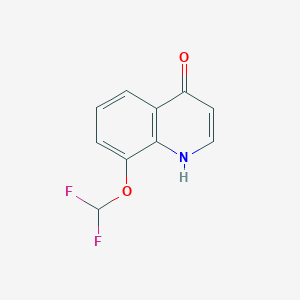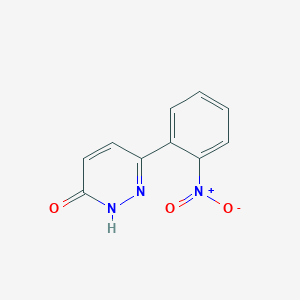
6-(2-Nitrophenyl)pyridazin-3-ol
Übersicht
Beschreibung
“6-(2-Nitrophenyl)pyridazin-3-ol” is a derivative of pyridazinone . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are an attractive synthetic building block for designing and synthesis of new drugs .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton, to which “6-(2-Nitrophenyl)pyridazin-3-ol” belongs, was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of “6-(2-Nitrophenyl)pyridazin-3-ol” is C10H7N3O3. It belongs to the class of compounds known as pyridazinones, which contain nitrogen atoms at positions 1 and 2 in a six-membered ring .Chemical Reactions Analysis
Pyridazin-3(2H)-one derivatives, including “6-(2-Nitrophenyl)pyridazin-3-ol”, have attracted the attention of medicinal chemists due to their diverse pharmacological activities . Easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has shown that certain derivatives of pyridazine, which include 6-(2-Nitrophenyl)pyridazin-3-ol, have been explored for their antibacterial activities. For instance, novel thieno[2,3-c]pyridazines synthesized using compounds related to 6-(2-Nitrophenyl)pyridazin-3-ol displayed significant antibacterial properties (Al-Kamali et al., 2014).
Corrosion Inhibition
Pyridazine derivatives, closely related to 6-(2-Nitrophenyl)pyridazin-3-ol, have been studied for their potential as corrosion inhibitors. An experimental investigation highlighted the efficiency of pyridazine derivatives in inhibiting the corrosion of mild steel in acidic environments (Mashuga et al., 2017).
Synthesis of Fused Azines
The synthesis of novel classes of pyridazin-3-one derivatives, which are structurally similar to 6-(2-Nitrophenyl)pyridazin-3-ol, has been reported. These derivatives are used as intermediates in the synthesis of fused azines, demonstrating the versatility of pyridazine compounds in organic synthesis (Ibrahim & Behbehani, 2014).
Development of Cerebral Protective Agents
Research into cerebral protective agents has included the synthesis of pyridazine derivatives, including structures similar to 6-(2-Nitrophenyl)pyridazin-3-ol. These compounds have shown potential in possessing anti-anoxic activity, which is beneficial in cerebral protection (Kuno et al., 1993).
Anticonvulsant Activity
Pyridazinone derivatives, closely related to 6-(2-Nitrophenyl)pyridazin-3-ol, have been synthesized and tested for their anticonvulsant activity. Some of these derivatives have shown significant results in this regard (Samanta et al., 2011).
Zukünftige Richtungen
Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives , it’s reasonable to suggest that “6-(2-Nitrophenyl)pyridazin-3-ol” and similar compounds could be extensively studied for potential therapeutic benefits. The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs , suggesting a promising future direction in drug discovery.
Eigenschaften
IUPAC Name |
3-(2-nitrophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10-6-5-8(11-12-10)7-3-1-2-4-9(7)13(15)16/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOOKRDNXQWOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Nitrophenyl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



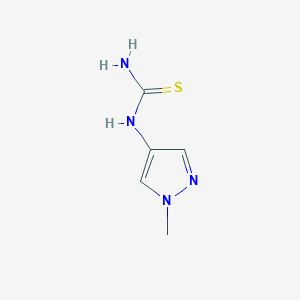
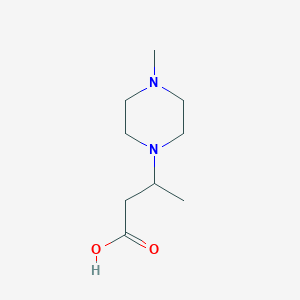
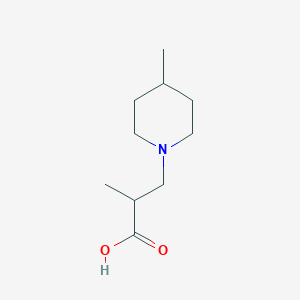
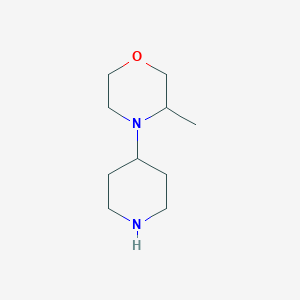
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
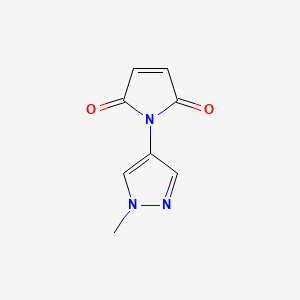
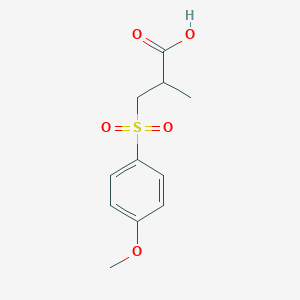
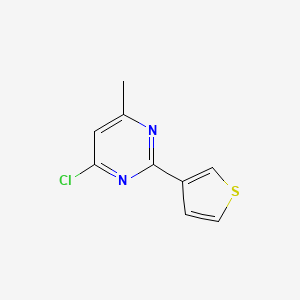
![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)
